Aurantioobtusin
Overview
Description
Aurantioobtusin is an anthraquinone compound that can be extracted from cassia seed . It has been shown to have effects such as decreasing blood pressure, decreasing blood lipids, and anti-inflammatory . It has been found to ameliorate obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues .
Synthesis Analysis
Aurantioobtusin in Cassia obtusifolia was mainly generated from isochorismate and Mevalonate/methylerythritol phosphate (MVA/MEP) pathway, and three reactions catalyzed by Menaquinone-specific isochorismate synthase (ICS), 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (IPPS) might be the limited steps .Molecular Structure Analysis
The molecular formula of Aurantioobtusin is C17H14O7 .Chemical Reactions Analysis
Aurantioobtusin undergoes various reactions in the body, including demethoxylation, hydroxylation, demethylation, sulfation, glucuronidation, and combination reactions .Physical And Chemical Properties Analysis
The molecular weight of Aurantioobtusin is 330.29 .Scientific Research Applications
1. Anti-Inflammatory Effects
- Summary of Application: Aurantio-obtusin, an anthraquinone compound, isolated from dried seeds of Cassia obtusifolia L. and Cassia tora L., has been found to have anti-inflammatory effects .
- Methods of Application: The anti-inflammatory effect of aurantio-obtusin was investigated on lipopolysaccharide- (LPS)-induced RAW264.7 cells in vitro . Nitric oxide production (NO) and prostaglandin E 2 (PGE 2) were measured by the Griess colorimetric method and enzyme-linked immunosorbent assay (ELISA), respectively .
- Results: Aurantio-obtusin significantly decreased the production of NO, PGE 2, and inhibited the protein expression of COX-2, TNF-α and IL-6, which were similar to those gene expression of iNOS, COX-2, TNF-α and IL-6 .
2. Regulatory Mechanisms in Space Environment-Induced Senna obtusifolia Lines
- Summary of Application: Transcriptome sequencing and HPLC were employed to analyze the differences between space environment-induced Senna obtusifolia lines (SP-lines) and ground control (GC3) and elucidate the regulatory mechanisms of Aurantio-Obtusin accumulation in SP-lines .
- Methods of Application: The study used transcriptome sequencing and HPLC to analyze the differences between SP-lines and GC3 .
- Results: The results show that 4002 differentially expressed genes (DEGs) were identified in SP-lines versus (vs.) GC3 . DEGs in the QC10 vs. GC3, QC29 vs. GC3, and QC46 vs. GC3 comparisons were classified into 28, 36, and 81 GO terms and involved in 63, 74, and 107 Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways .
3. Seed Formation and Development
- Summary of Application: A full-length transcriptome survey and expression analysis of Cassia obtusifolia was conducted to discover putative genes related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
- Methods of Application: The study used transcriptome sequencing to analyze the differences in gene expression related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
- Results: The results of this study provide valuable genetic information for S. obtusifolia and elucidate the mechanism of Aurantio-Obtusin content in seed formation and development .
4. Stress Response
- Summary of Application: A full-length transcriptome survey and expression analysis of Cassia obtusifolia was conducted to discover putative genes related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
- Methods of Application: The study used transcriptome sequencing to analyze the differences in gene expression related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
- Results: The results of this study provide valuable genetic information for S. obtusifolia and elucidate the mechanism of Aurantio-Obtusin content in seed formation and development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZPKOEJUFJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218172 | |
Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantio-obtusin | |
CAS RN |
67979-25-3 | |
Record name | Aurantioobtusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67979-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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